
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C8H14O3 and a molecular weight of 158.20 g/mol . This compound features a cyclobutane ring substituted with a 2,3-dihydroxypropyl group and an aldehyde functional group. It is primarily used in research settings and has various applications in organic synthesis and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde typically involves the reaction of cyclobutane derivatives with appropriate reagents to introduce the 2,3-dihydroxypropyl group and the aldehyde functionality. One common method involves the use of cyclobutane-1-carbaldehyde as a starting material, which is then reacted with glycerol under acidic or basic conditions to introduce the dihydroxypropyl group .
Industrial Production Methods
The synthesis is typically carried out in specialized laboratories equipped with the necessary reagents and equipment .
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products Formed
Oxidation: 1-(2,3-Dihydroxypropyl)cyclobutane-1-carboxylic acid.
Reduction: 1-(2,3-Dihydroxypropyl)cyclobutanol.
Substitution: Various ethers and esters depending on the substituents introduced.
Scientific Research Applications
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is not well-documented. its chemical structure suggests that it can interact with various molecular targets through its aldehyde and hydroxyl functional groups. These interactions may involve the formation of covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the dihydroxypropyl group.
1-(2-Hydroxypropyl)cyclobutane-1-carbaldehyde: Contains only one hydroxyl group.
1-(2,3-Dihydroxypropyl)cyclopentane-1-carbaldehyde: Features a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
1-(2,3-Dihydroxypropyl)cyclobutane-1-carbaldehyde is unique due to the presence of both the dihydroxypropyl group and the cyclobutane ring. This combination of functional groups and ring structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C8H14O3/c9-5-7(11)4-8(6-10)2-1-3-8/h6-7,9,11H,1-5H2 |
InChI Key |
FQCRDHWAUNYCNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC(CO)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


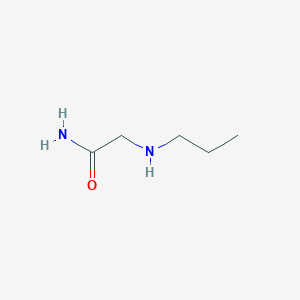

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

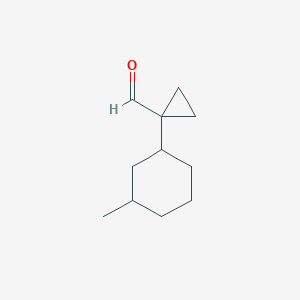
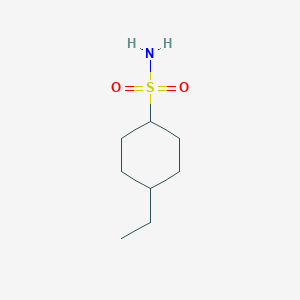
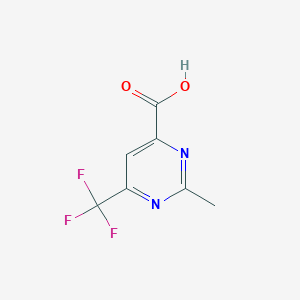
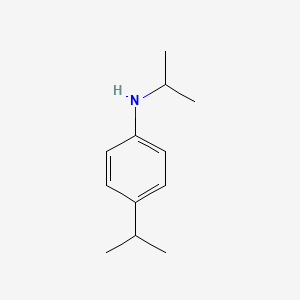
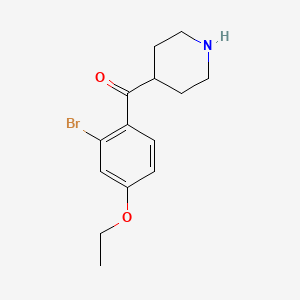
![2-(Propan-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13249798.png)
![[3-(Dimethylamino)propyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13249799.png)
![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
amine](/img/structure/B13249813.png)
![2-[(2-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13249816.png)
